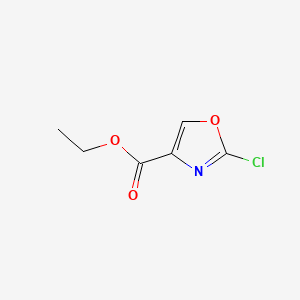

Ethyl 2-chlorooxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWQOPRAPDMWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963482 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460081-18-9 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its unique oxazole ring structure, combined with the reactive chloro and ester functionalities, makes it a valuable intermediate in medicinal chemistry and agrochemical research for the development of novel therapeutic agents and crop protection products.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | ethyl 2-chloro-1,3-oxazole-4-carboxylate | [2] |

| CAS Number | 460081-18-9 | [2][3] |

| Molecular Formula | C₆H₆ClNO₃ | [3][4][5] |

| Molecular Weight | 175.57 g/mol | [3] |

| InChI Key | SYWQOPRAPDMWMC-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C1=CN=C(O1)Cl | [4] |

| Synonyms | 2-Chloro-4-oxazolecarboxylic acid ethyl ester, 2-chloro-oxazole-4-carboxylic acid ethyl ester, ethyl 2-chloro-1,3-oxazole-4-carboxylate | [4] |

Physical and Spectral Data

| Property | Value | Source |

| Physical Form | Solid, white needle-like crystals | [2][6] |

| Purity | ≥ 95% - 97% | [1][2] |

| Storage Temperature | Freezer | [2] |

| ¹H NMR (CDCl₃) | δ: 1.47 (t, 3H, J = 7.16 Hz); 4.48 (q, 2H, J = 7.16 Hz); 8.28 (s, 1H) | [6] |

| Mass Spectrum (ESI+) | m/z 176/177 [M+H]⁺ | [6] |

Synthesis and Experimental Protocols

This compound is synthesized from its amino precursor, Ethyl 2-aminooxazole-4-carboxylate. The process involves a diazotization reaction followed by chlorination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented laboratory procedure.[6][7]

Materials and Reagents:

-

Ethyl 2-aminooxazole-4-carboxylate

-

Cuprous(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)[6][7]

-

tert-Butyl nitrite

-

Acetonitrile

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend cuprous(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).[6]

-

Addition of Nitrite: Add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to the suspension.[6]

-

Heating: Heat the reaction mixture to 75 °C.[6]

-

Substrate Addition: Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in batches over a period of 20 minutes. Gas evolution will be observed during this step.[6]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for 30 minutes.[6]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL).[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure. This will yield a dark, oily solid.[6]

-

Purification: Purify the crude product by column chromatography on neutral silica gel, using a hexane/ethyl acetate (3:1) solvent mixture.[6]

-

Final Product: The purified product, this compound, is obtained as white needle-like crystals upon recrystallization from hexane (1.27 g, 71% yield).[6]

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Chemical Synthesis

This compound is a highly versatile scaffold for synthesizing substituted oxazoles, which are important motifs in many biologically active compounds.[7][8] Its primary utility lies in its ability to undergo various palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations:

-

Substitution at C-2 Position: The chloro-substituent at the C-2 position is readily displaced. Suzuki, Stille, and Negishi coupling reactions have been successfully employed to install a variety of substituents at this position, creating 2,4-disubstituted oxazoles.[7]

-

Substitution at C-5 Position: Following the initial coupling at C-2, the C-5 position can be functionalized. This is typically achieved through bromination, followed by a second palladium-catalyzed coupling reaction to introduce another substituent.[7]

-

Modification of C-4 Carboxylate: The ethyl ester at the C-4 position provides another handle for synthetic manipulation, allowing for the creation of 2,4,5-trisubstituted oxazoles.[7][8]

This sequential and regiocontrolled functionalization makes the compound an ideal starting point for building libraries of complex oxazole derivatives for screening in drug discovery programs.[1][7][8]

Caption: Reaction pathways for creating substituted oxazoles.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling in a laboratory setting.[9]

Hazard Identification

| Hazard Class | Statement | GHS Code | Source |

| Skin Irritation | Causes skin irritation | H315 | [2][10] |

| Eye Irritation | Causes serious eye irritation | H319 | [2][10] |

| Respiratory Irritation | May cause respiratory irritation | H335 | [2][10] |

Precautionary Measures and Handling

| Category | Precautionary Statement | GHS Code | Source |

| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | [2][10] |

| Wash face, hands, and any exposed skin thoroughly after handling. | P264 | [9][10] | |

| Use only outdoors or in a well-ventilated area. | P271 | [10] | |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | [10] | |

| Response | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | P302+P352 | [9][10] |

| IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | P304+P340 | [9][10] | |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | P305+P351+P338 | [2][10] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | - | [9] |

| Store locked up. | P405 | [9][10] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 | [9][10] |

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[9][10] Standard laboratory practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 460081-18-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. rdchemicals.com [rdchemicals.com]

- 5. This compound | C6H6ClNO3 | CID 2763184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 460081-18-9 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

Ethyl 2-chlorooxazole-4-carboxylate: A Technical Guide for Drug Development Professionals

CAS Number: 460081-18-9

This technical guide provides an in-depth overview of Ethyl 2-chlorooxazole-4-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's chemical and physical properties, detailed synthesis and purification protocols, and its application in the synthesis of bioactive molecules, including a discussion of relevant signaling pathways.

Compound Data

This section summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 460081-18-9 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆ClNO₃ | [1][2][4] |

| Molecular Weight | 175.57 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 97-98 °C | |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Temperature | 0-8 °C | [2] |

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of Ethyl 2-aminooxazole-4-carboxylate followed by a Sandmeyer-type reaction.

Materials:

-

Ethyl 2-aminooxazole-4-carboxylate

-

Copper(I) chloride (CuCl)

-

tert-Butyl nitrite

-

Acetonitrile

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to a suspension of copper(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).

-

Heat the reaction mixture to 75 °C.

-

Add Ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over 20 minutes. Gas evolution will be observed.

-

After the addition is complete, continue stirring the mixture for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield a dark, oily solid.

Purification

The crude product can be purified by column chromatography and recrystallization to obtain the final product as white, needle-like crystals.

Column Chromatography:

-

Stationary Phase: Neutral silica gel

-

Mobile Phase: Hexane and ethyl acetate (3:1)

Recrystallization:

-

Solvent: Hexane

This purification method yields the target compound with a high degree of purity.

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of substituted oxazoles, a class of compounds with a broad range of biological activities. The chloro-substituent at the 2-position and the ethyl ester at the 4-position provide two reactive handles for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions.

Synthesis of Substituted Oxazoles

The chlorine atom at the C2 position of the oxazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows for the introduction of a wide variety of substituents at this position, leading to the generation of diverse chemical libraries for biological screening.

Role in Targeting Signaling Pathways

Oxazole-containing compounds have been identified as inhibitors of various key signaling pathways implicated in diseases such as cancer and inflammation. While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, the oxazole scaffold it helps generate is present in numerous kinase inhibitors.

Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores, including oxazoles, which can act as hinge-binding motifs. The ability to diversify the substituents on the oxazole ring allows for the fine-tuning of binding affinity and selectivity for specific kinases. For example, derivatives could potentially target kinases in pro-inflammatory or oncogenic pathways.

Below is a conceptual diagram illustrating how an oxazole-based inhibitor, synthesized from a precursor like this compound, might interrupt a generic kinase signaling pathway.

In this hypothetical pathway, an extracellular signal activates a receptor, which in turn activates an intracellular kinase. This kinase then phosphorylates a substrate protein, leading to a downstream cellular response. An oxazole-based inhibitor can bind to the kinase, preventing the phosphorylation of its substrate and thereby blocking the signaling cascade. The development of such inhibitors is a key focus in modern drug discovery.

References

- 1. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Ethyl 2-chlorooxazole-4-carboxylate in the Development of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorooxazole-4-carboxylate is a heterocyclic organic compound primarily recognized for its role as a versatile synthetic intermediate in medicinal and agrochemical research.[1][2][3] While extensive research into a specific, direct mechanism of action for this compound is not prominent in the available literature, its oxazole core is a key pharmacophore in a wide array of biologically active molecules.[1][4][5] This guide will explore the known biological activities and mechanisms of action of derivatives of this compound, providing insights into its potential applications in drug discovery. We will detail the experimental protocols used to assess these activities and present quantitative data for key derivatives.

The Oxazole-4-Carboxylate Scaffold in Drug Discovery

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structure is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[1][5] The substitution pattern on the oxazole ring is critical in determining the specific therapeutic effects.[4] this compound serves as a valuable building block, allowing for the strategic placement of various functional groups at the 2- and 5-positions of the oxazole ring through reactions such as palladium-catalyzed coupling.[3]

Mechanisms of Action of Key Oxazole-4-Carboxylate Derivatives

The biological activity of molecules derived from this compound is diverse, with enzyme inhibition being a prominent mechanism.

2.1. Enzyme Inhibition

Derivatives of the oxazole-4-carboxylate scaffold have been shown to be effective inhibitors of several enzyme classes.

-

Phosphodiesterase 4 (PDE4) Inhibition: Certain substituted quinolyl oxazoles and 4-phenyl-2-oxazole derivatives act as potent inhibitors of PDE4.[1][6] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory cytokines.[1] This mechanism is relevant for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[6]

-

Other Enzyme Inhibition: The broader class of oxazole and related heterocyclic derivatives has been implicated in the inhibition of other enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease research.[7][8]

2.2. Antimicrobial and Anti-Biofilm Activity

Natural products containing the 2,5-disubstituted oxazole-4-carboxylic acid core, known as macrooxazoles, have demonstrated antimicrobial properties.[5][9] These compounds have been shown to interfere with the formation of bacterial biofilms, particularly those of Staphylococcus aureus.[5][9] The precise mechanism of this anti-biofilm activity is still under investigation but may involve the disruption of bacterial cell-to-cell communication (quorum sensing) or interference with the synthesis of the extracellular matrix.

Quantitative Data for Biologically Active Oxazole Derivatives

The following table summarizes the quantitative data for several key oxazole derivatives, highlighting their potency against various biological targets.

| Compound Class/Name | Target | Activity Type | Value | Reference |

| Substituted Quinolyl Oxazoles | Phosphodiesterase 4 (PDE4) | IC₅₀ | 1.0 - 1.4 nM | [1] |

| Benzyl 2-phenyloxazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 5.7 ± 2.3 µM | [1] |

| 4-phenyl-2-oxazole derivative (Compound 5j) | Phosphodiesterase 4 (PDE4) | IC₅₀ | 1.4 µM | [6] |

| Macrooxazoles | Staphylococcus aureus Biofilm | Inhibition | 65 - 79% at 250 µg/mL | [5][9] |

| Mixture of Macrooxazoles A and C | Cancer Cell Lines | IC₅₀ | 23 µg/mL | [9] |

| 2-amino-4-(4-chlorophenyl)thiazole | Human Carbonic Anhydrase I (hCA I) | Kᵢ | 0.008 ± 0.001 µM | [7] |

| 2-amino-4-(4-bromophenyl)thiazole | Human Carbonic Anhydrase II (hCA II) | Kᵢ | 0.124 ± 0.017 µM | [7] |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ | 0.129 ± 0.030 µM | [7] |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ | 0.083 ± 0.041 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of the biological activity of novel compounds derived from this compound.

4.1. Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol is based on methods used for evaluating PDE4 inhibitors.[6]

-

Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, cAMP, is prepared in a suitable assay buffer.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The PDE4B enzyme is pre-incubated with the test compound or vehicle (DMSO) in a 96-well plate for a specified time at room temperature.

-

The enzymatic reaction is initiated by the addition of cAMP.

-

The reaction is allowed to proceed for a set time at 37°C and is then terminated.

-

The amount of AMP produced is quantified using a suitable detection method, such as a commercially available kit that employs a fluorescent biosensor.

-

-

Data Analysis: The fluorescence intensity is measured, and the percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

4.2. Antimicrobial Biofilm Inhibition Assay

This protocol is adapted from studies on the anti-biofilm activity of natural products.[5][9]

-

Bacterial Strain and Culture Conditions: A biofilm-forming strain of Staphylococcus aureus is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

-

Compound Preparation: Test compounds are dissolved in DMSO and diluted in the culture medium to the desired final concentrations.

-

Biofilm Formation Assay:

-

The bacterial suspension is added to the wells of a 96-well microtiter plate.

-

The test compound is added to the wells at various concentrations. A vehicle control (DMSO) and a growth control (no compound) are included.

-

The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

After incubation, the planktonic (free-floating) bacteria are removed by washing the wells with a phosphate-buffered saline (PBS) solution.

-

The remaining biofilm is stained with a crystal violet solution.

-

The excess stain is washed away, and the plate is allowed to dry.

-

The crystal violet retained by the biofilm is solubilized with ethanol or acetic acid.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with the compound to that of the control wells.

Visualizations

5.1. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

Caption: PDE4 Inhibition Pathway.

Caption: Biofilm Inhibition Assay Workflow.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Reactivity of Ethyl 2-Chlorooxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-chlorooxazole-4-carboxylate stands as a pivotal building block in modern organic synthesis, offering a versatile platform for the construction of highly substituted oxazole frameworks. Its unique electronic properties and multiple reactive sites enable a diverse range of chemical transformations, making it an invaluable tool in the fields of medicinal chemistry and materials science. This in-depth technical guide explores the core reactivity of this compound, providing detailed experimental protocols and quantitative data for its key transformations.

Synthesis of this compound

The starting material, this compound, can be efficiently synthesized from ethyl 2-aminooxazole-4-carboxylate. The following protocol is a widely adopted method.[1]

Experimental Protocol: Synthesis of this compound [1]

Under a nitrogen atmosphere, tert-butyl nitrite (1.70 mL, 14.3 mmol) is added dropwise to a suspension of cuprous(I) chloride (1.65 g, 12.3 mmol) in 50 mL of acetonitrile. The reaction mixture is heated to 75 °C. Subsequently, ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) is added in portions over 20 minutes, during which gas evolution is observed. The reaction is stirred for an additional 30 minutes and then cooled to room temperature. The mixture is diluted with 50 mL of ethyl acetate and washed with water (2 x 25 mL). The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on neutral silica gel (hexane/ethyl acetate, 3:1) to yield this compound as white, needle-like crystals.

Yield: 1.27 g (71%)[1] Spectroscopic Data:

-

Mass Spectrum (ESI+): m/z 176/177 [M+H]+[1]

-

¹H NMR (CDCl₃): δ 1.47 (t, 3H, J = 7.16 Hz), 4.48 (q, 2H, J = 7.16 Hz), 8.28 (s, 1H)[1]

Core Reactivity: A Gateway to Substituted Oxazoles

The reactivity of this compound is dominated by the electrophilic nature of the C2 and C5 positions of the oxazole ring and the functionality of the ester group at C4. The chlorine atom at the C2 position is particularly susceptible to displacement through various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

A cornerstone of the utility of this compound lies in its participation in a suite of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. These reactions allow for the introduction of a wide array of substituents at the C2 position.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(0) Catalyst" [fillcolor="#FBBC05", fontcolor="#202124"]; "Aryl/Vinyl Boronic Acid (Suzuki)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organostannane (Stille)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organozinc Reagent (Negishi)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Substituted Oxazole" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "2-Substituted Oxazole" [label=" Oxidative Addition, Transmetalation, Reductive Elimination"]; "Pd(0) Catalyst" -> "this compound"; "Aryl/Vinyl Boronic Acid (Suzuki)" -> "this compound"; "Organostannane (Stille)" -> "this compound"; "Organozinc Reagent (Negishi)" -> "this compound"; } }

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions at C2

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |

| Stille | Organostannane | PdCl₂(PPh₃)₂ | - | DMF | 80 | 8 | Variable |

| Negishi | Organozinc reagent | Pd₂(dba)₃ / XPhos | - | THF/DMI | Room Temp | 12 | High |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv), the respective arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%). The vessel is evacuated and backfilled with an inert gas. A degassed solvent system, such as a mixture of toluene, ethanol, and water, is then added. The reaction mixture is heated at a specified temperature until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The introduction of nitrogen-based substituents at the C2 position can be achieved via the Buchwald-Hartwig amination. This reaction provides access to 2-aminooxazole derivatives, which are of significant interest in medicinal chemistry.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide). This compound and the desired amine are then added. Anhydrous solvent, such as toluene or dioxane, is introduced, and the vessel is sealed. The reaction mixture is heated to the appropriate temperature and stirred until completion. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 6-12 | Good to Excellent |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12 | Good |

Further Functionalization: Synthesis of 2,5-Disubstituted and 2,4,5-Trisubstituted Oxazoles

The versatility of this compound extends beyond C2-functionalization. The C5 position can be activated for subsequent reactions, typically through bromination, allowing for the synthesis of 2,5-disubstituted and, ultimately, 2,4,5-trisubstituted oxazoles.

Experimental Protocol: Synthesis of Ethyl 5-Bromo-2-substituted-oxazole-4-carboxylate

To a solution of the 2-substituted ethyl oxazole-4-carboxylate in a suitable solvent such as carbon tetrachloride, bromine is added dropwise at room temperature while protecting the reaction from light. The mixture is stirred for several hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and washed with brine. The organic layer is dried and concentrated to yield the 5-bromooxazole derivative, which can often be used in the next step without further purification.

The resulting 5-bromo-2-substituted oxazole can then undergo a second palladium-catalyzed cross-coupling reaction to introduce a substituent at the C5 position, leading to the formation of a 2,5-disubstituted oxazole. The ester at C4 can then be further manipulated (e.g., hydrolysis, reduction, amidation) to afford a wide range of 2,4,5-trisubstituted oxazoles.

Cycloaddition Reactions

While less explored for this compound itself, the oxazole ring system can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it can act as a diene. These reactions provide a powerful method for the construction of complex polycyclic frameworks. The reactivity in such cycloadditions is highly dependent on the substituents on the oxazole ring and the nature of the dienophile. Further research in this area could unlock novel synthetic pathways.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its reactivity profile, centered around palladium-catalyzed cross-coupling reactions at the C2 position and subsequent functionalization at the C5 position, provides a robust and flexible platform for the synthesis of a diverse array of substituted oxazoles. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this remarkable building block in their pursuit of novel molecules with significant applications.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-chlorooxazole-4-carboxylate, a key intermediate in synthetic organic chemistry. This document details the available and predicted spectroscopic data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the structural elucidation of this compound.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.28 | Singlet (s) | 1H | - | Oxazole C5-H |

| 4.48 | Quartet (q) | 2H | 7.16 | -OCH₂CH₃ |

| 1.47 | Triplet (t) | 3H | 7.16 | -OCH₂CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (Ester) |

| ~158 | C2 (Oxazole, C-Cl) |

| ~145 | C4 (Oxazole, C-COOEt) |

| ~138 | C5 (Oxazole, C-H) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: These are predicted chemical shifts based on typical values for similar functional groups and heterocyclic systems.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | =C-H stretch (oxazole ring) |

| ~2980 | Medium | C-H stretch (alkyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1610 | Medium | C=N stretch (oxazole ring) |

| ~1580 | Medium | C=C stretch (oxazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O-C stretch (oxazole ring) |

| ~850 | Medium | C-Cl stretch |

Note: These are predicted absorption frequencies based on characteristic vibrational modes of the functional groups present in the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 176/178 | [M+H]⁺ |

Ionization Mode: Electrospray (positive ion mode)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

-

-

¹³C NMR Spectroscopy (Predicted Protocol):

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: The FID is Fourier transformed with an exponential multiplication to improve the signal-to-noise ratio. The spectrum is phase and baseline corrected, and chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

-

2.2 Infrared (IR) Spectroscopy (Predicted Protocol)

-

Sample Preparation: A thin film of the solid sample is prepared on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A few milligrams of this compound are dissolved in a volatile solvent like dichloromethane or acetone. A drop of this solution is applied to the salt plate, and the solvent is allowed to evaporate, leaving a thin, even film of the compound.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plate is recorded.

-

The salt plate with the sample film is placed in the sample holder.

-

The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

2.3 Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion, for instance, m/z 50-300. The observation of the isotopic pattern for chlorine ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) is characteristic.[1]

-

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis and structural confirmation of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 2-chlorooxazole-4-carboxylate, a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Chloro-4-oxazolecarboxylic acid ethyl ester, ethyl 2-chloro-1,3-oxazole-4-carboxylate |

| CAS Number | 460081-18-9 |

| Molecular Formula | C₆H₆ClNO₃[1][2] |

| Molecular Weight | 175.57 g/mol [1] |

| Structure | (Image of the chemical structure would be placed here in a full whitepaper) |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |

Physical and Chemical Properties

| Property | Value |

| Physical State | Solid, white to off-white needle-like crystals[1][3][5] |

| Melting Point | 97 - 98 °C / 206.6 - 208.4 °F[3] |

| Boiling Point | No information available[3] |

| Flash Point | No information available[3] |

| Solubility | No information available |

| Stability | Stable under normal conditions[3] |

Safe Handling and Storage

Experimental Protocol for Safe Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

-

Dispensing: When weighing or transferring the solid, avoid creating dust.[3] Use appropriate tools (e.g., spatula) and handle gently.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent.

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]

-

Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the work area.[4]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures include freezer or 0-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this chemical.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator. |

This table is based on standard laboratory practices and information from safety data sheets.[3][4]

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3][4] If skin irritation persists, get medical advice.[3] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention.[4] |

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Do not allow the chemical to enter drains or waterways.

Visualizations

The following diagrams illustrate key safety and hazard relationships for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Primary hazard relationships for this compound.

References

"starting materials for Ethyl 2-chlorooxazole-4-carboxylate synthesis"

Synthesis of Ethyl 2-chlorooxazole-4-carboxylate: A Technical Guide

Introduction

This compound is a pivotal intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its reactive 2-chloro substituent and the functional handle of the ethyl ester at the 4-position make it a versatile building block for the construction of more complex, biologically active molecules. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the key starting materials and detailed experimental protocols.

Primary Synthetic Pathway

The most prevalent and well-documented method for the synthesis of this compound commences with the readily available starting materials, ethyl bromopyruvate and urea. This two-step process involves the initial formation of an aminooxazole intermediate, followed by a Sandmeyer-type reaction to introduce the chloro group.

Logical Relationship of the Synthesis

Caption: Synthetic pathway from starting materials to this compound.

Quantitative Data Summary

The yield of the final product can vary based on the specific reaction conditions and purification methods employed. The following table summarizes the reported yields for the conversion of Ethyl 2-aminooxazole-4-carboxylate to this compound.

| Starting Material | Product | Reagents | Yield (%) | Reference |

| Ethyl 2-aminooxazole-4-carboxylate | This compound | tert-Butyl nitrite, Copper(I) chloride | 71% | [1] |

| Ethyl 2-aminooxazole-4-carboxylate | This compound | tert-Butyl nitrite, Copper(II) chloride | 83% | [2] |

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

The initial step involves the condensation of ethyl bromopyruvate and urea to form the aminooxazole ring.[2]

Experimental Workflow

Caption: Workflow for the synthesis of Ethyl 2-aminooxazole-4-carboxylate.

Procedure:

-

Ethyl bromopyruvate and urea are combined.

-

The mixture is heated, typically to around 100 °C, to facilitate the condensation reaction.[2]

-

After the reaction is complete, the mixture is cooled.

-

The crude product is then purified, for instance, by recrystallization, to yield pure Ethyl 2-aminooxazole-4-carboxylate.

Step 2: Synthesis of this compound

This step describes the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Procedure: [1]

-

Under a nitrogen atmosphere, suspend cuprous(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).

-

Add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 75 °C.

-

Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over 20 minutes. Gas evolution will be observed.

-

After the addition is complete, continue stirring for 30 minutes.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer with water (2 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system to afford this compound as white needle-like crystals.

References

An In-depth Technical Guide to Ethyl 2-chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chlorooxazole-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom at the 2-position and an ester functionality at the 4-position of the oxazole ring, render it a versatile intermediate for the construction of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and its application in key cross-coupling reactions for the generation of novel substituted oxazoles.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms. The presence of an electron-withdrawing chlorine atom at the C2 position and an ethyl carboxylate group at the C4 position significantly influences the reactivity of the oxazole ring.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO₃ | [1] |

| Molecular Weight | 175.57 g/mol | [2] |

| CAS Number | 460081-18-9 | [3] |

| Appearance | White to off-white solid | [4] |

| Storage | Store at 0-8°C | [4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.28 (s, 1H, oxazole H-5), 4.48 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.47 (t, J=7.1 Hz, 3H, -OCH₂CH₃) | [5] |

| Mass Spectrum (ESI+) | m/z 176/177 [M+H]⁺ | [5] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the diazotization of ethyl 2-aminooxazole-4-carboxylate followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from Ethyl 2-aminooxazole-4-carboxylate[5]

Materials:

-

Ethyl 2-aminooxazole-4-carboxylate

-

Copper(I) chloride (CuCl)

-

tert-Butyl nitrite

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

To a suspension of copper(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL) under a nitrogen atmosphere, add tert-butyl nitrite (1.70 mL, 14.3 mmol) dropwise.

-

Heat the reaction mixture to 75 °C.

-

Add ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) in portions over 20 minutes. Gas evolution will be observed.

-

Continue stirring the mixture at 75 °C for an additional 30 minutes after the addition is complete.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer with water (2 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a dark oily solid.

-

Purify the crude product by column chromatography on neutral silica gel using a hexane:ethyl acetate (3:1) solvent system.

-

Recrystallization from hexane affords this compound as white needle-like crystals (1.27 g, 71% yield).

Diagram 1: Synthesis Workflow

References

- 1. rdchemicals.com [rdchemicals.com]

- 2. Ethyl 2-chlorothiazole-4-carboxylate | C6H6ClNO2S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. This compound: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 460081-18-9 [sigmaaldrich.com]

Biological Activity of Ethyl 2-chlorooxazole-4-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Ethyl 2-chlorooxazole-4-carboxylate has emerged as a versatile and crucial intermediate in the synthesis of a diverse range of substituted oxazole derivatives. The reactivity of the chloro- and ester- functionalities allows for targeted modifications at the 2- and 4-positions of the oxazole ring, enabling the exploration of vast chemical space and the development of novel compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of derivatives synthesized from this key building block, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

While direct biological activity data for derivatives synthesized specifically from this compound is limited in publicly available literature, the broader class of oxazole-4-carboxylate derivatives has demonstrated significant promise. This guide will synthesize the available information on these structurally related compounds to provide insights into the potential of this chemical class.

Synthesis of this compound Derivatives

This compound serves as a foundational scaffold for the synthesis of various disubstituted and trisubstituted oxazoles. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. Furthermore, the ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or other nucleophiles.

A general synthetic workflow for the derivatization of this compound is depicted below.

Caption: General synthetic routes for derivatization of this compound.

Biological Activities

Anticancer Activity

Oxazole derivatives are well-documented for their potent anticancer activities, targeting various hallmarks of cancer. While specific data on derivatives of this compound is emerging, studies on structurally similar compounds provide valuable insights into their potential mechanisms of action.

Table 1: Anticancer Activity of Selected Oxazole-4-Carboxylate Derivatives

| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C4) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Phenylamino | -COOEt | RPMI-8226 (Leukemia) | 0.08 | [1] |

| 2b | 4-Chlorophenyl | -CONH-R | HS 578T (Breast) | 0.8 | [2] |

| 3c | Aryl | -CONH-Aryl | A549 (Lung) | 8.64 | [1] |

| 3d | Aryl | -CONH-Aryl | HeLa (Cervical) | 6.05 | [1] |

| 3e | Aryl | -CONH-Aryl | HT29 (Colon) | 0.63 | [1] |

Note: The presented data is for structurally related thiazole and oxazole derivatives, as direct data for this compound derivatives is limited.

Mechanisms of Anticancer Action:

Several mechanisms have been proposed for the anticancer activity of oxazole derivatives, including:

-

Tubulin Polymerization Inhibition: Many oxazole-containing compounds are known to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.

-

Kinase Inhibition: The oxazole scaffold can serve as a template for the design of potent kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.

-

STAT3 Inhibition: Some oxazole derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and plays a crucial role in tumor progression.

Caption: Potential mechanisms of anticancer action for oxazole derivatives.

Antimicrobial Activity

Derivatives of oxazole-4-carboxylates have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Oxazole-4-Carboxylate Derivatives

| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C4) | Microorganism | Activity (MIC, µg/mL) | Reference |

| 4a | Arylidene-hydrazinyl | -COOEt | Staphylococcus aureus | - | [3] |

| 4b | Arylidene-hydrazinyl | -COOEt | Escherichia coli | - | [3] |

| 5c | Phenylamino | -CONH-R | En. cloacae | 0.004-0.03 (MIC) | [4] |

| 5d | Phenylamino | -CONH-R | T. viride | 0.004-0.06 (MIC) | [4] |

Note: The presented data is for structurally related thiazole and oxazole derivatives, as direct data for this compound derivatives is limited. MIC: Minimum Inhibitory Concentration.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-oxazole-4-carboxylate Derivatives

To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, DMF), the corresponding amine (1.2 mmol) and a base (e.g., triethylamine, diisopropylethylamine) are added. The reaction mixture is stirred at room temperature or heated under reflux for a specified time, monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 2-amino-oxazole-4-carboxylate derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized oxazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The synthesized oxazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted oxazole derivatives. While the direct biological evaluation of these derivatives is an area requiring further exploration, the established anticancer, antimicrobial, and enzyme-inhibitory activities of the broader oxazole-4-carboxylate class highlight the significant therapeutic potential of this scaffold. Future research should focus on the systematic synthesis and biological screening of novel derivatives prepared from this compound. In-depth structure-activity relationship (SAR) studies will be crucial for the optimization of lead compounds. Furthermore, the elucidation of the precise molecular mechanisms of action and the identification of specific cellular targets will be essential for the rational design of next-generation oxazole-based therapeutics. The continued investigation of this promising class of compounds holds the potential to deliver novel and effective treatments for a range of human diseases.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling with Ethyl 2-chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 2-chlorooxazole-4-carboxylate with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-oxazole-4-carboxylate derivatives, which are valuable intermediates in the discovery and development of novel therapeutic agents. The oxazole scaffold is a key structural motif in many biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, typically a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

The use of this compound as a coupling partner offers a direct route to functionalized oxazoles.[1] Chloro-heteroaromatics are often more cost-effective and readily available than their bromo or iodo counterparts, making this an attractive synthetic strategy.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Data Presentation: Substrate Scope and Yields

| Entry | Aryl Halide Partner | Product | Yield (%)[2] |

| 1 | 4-Bromoacetophenone | 2-(4-Acetylphenyl)oxazole-4-carboxylic acid ethyl ester | 56 |

| 2 | 4-Iodoanisole | 2-(4-Methoxyphenyl)oxazole-4-carboxylic acid ethyl ester | 69 |

| 3 | 4-Bromo-N,N-dimethylaniline | 2-(4-Dimethylaminophenyl)oxazole-4-carboxylic acid ethyl ester | 88 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-Trifluoromethylphenyl)oxazole-4-carboxylic acid ethyl ester | 74 |

| 5 | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)oxazole-4-carboxylic acid ethyl ester | 80 |

| 6 | 3-Bromopyridine | 2-(Pyridin-3-yl)oxazole-4-carboxylic acid ethyl ester | 80 |

| 7 | 2-Bromothiophene | 2-(Thiophen-2-yl)oxazole-4-carboxylic acid ethyl ester | 82 |

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound. The conditions are adapted from established protocols for the Suzuki coupling of other chloro-heterocycles and the direct arylation of ethyl oxazole-4-carboxylate.[2][3] Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid of choice

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as 1,4-Dioxane/Water)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Magnetic stirrer and heating plate or microwave reactor

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (2.0-3.0 mmol, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%). If using a pre-catalyst like Pd(OAc)₂, also add the phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) in the appropriate molar ratio.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 5-10 mL of 1,4-dioxane/water 4:1 v/v) via syringe.

-

Reaction:

-

Conventional Heating: Place the reaction vessel in a preheated oil bath at 80-120 °C. Stir the mixture vigorously for 4-24 hours.

-

Microwave Irradiation: Place the sealed reaction vial in the microwave reactor. Heat the mixture to 100-150 °C for 15-60 minutes.[3]

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Workup:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-oxazole-4-carboxylate product.

-

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki coupling of this compound.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Stille Coupling Using Ethyl 2-Chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2,4-disubstituted oxazoles via the Palladium-catalyzed Stille cross-coupling reaction, utilizing the versatile building block, ethyl 2-chlorooxazole-4-carboxylate. The resulting functionalized oxazole cores are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds.

Introduction

The oxazole scaffold is a privileged heterocycle in numerous natural products and pharmaceutical agents, exhibiting a broad range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The Stille cross-coupling reaction offers a robust and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of diverse substituents onto the oxazole ring under relatively mild conditions. This compound is an excellent substrate for such transformations, as the chloro-substituent at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the regioselective introduction of various aryl, heteroaryl, and vinyl groups, leading to a library of substituted oxazole derivatives for further investigation in drug development programs.

Data Presentation: Stille Coupling of this compound

The following table summarizes the reaction conditions and yields for the Stille coupling of this compound with a variety of organostannane reagents.

| Entry | Organostannane Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 16 | 85 |

| 2 | Tributyl(2-furyl)stannane | Pd(PPh₃)₄ (5) | - | Dioxane | 90 | 18 | 78 |

| 3 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 80 | 12 | 92 |

| 4 | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | Toluene | 100 | 16 | 81 |

| 5 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | - | Dioxane | 90 | 18 | 75 |

Yields are for isolated and purified products.

Experimental Protocols

Protocol 1: General Procedure for the Stille Coupling of this compound with Aryl Stannanes

This protocol describes a general method for the synthesis of ethyl 2-aryl-oxazole-4-carboxylates.

Materials:

-

This compound

-

Aryl tributylstannane (e.g., Tributyl(phenyl)stannane)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv).

-

Add the aryl tributylstannane (1.1 mmol, 1.1 equiv).

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (10 mL) via syringe.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-aryl-oxazole-4-carboxylate.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Work-up Note: Stannane byproducts can sometimes be challenging to remove. A common method to facilitate their removal is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This precipitates the tin salts, which can then be filtered off.

Visualizations

Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Experimental Workflow

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-chlorooxazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-chlorooxazole-4-carboxylate as a versatile building block in palladium-catalyzed cross-coupling reactions. While direct, detailed protocols for the Negishi coupling of this specific substrate are not extensively documented in readily available literature, this document focuses on closely related and well-established palladium-catalyzed methodologies, namely Sonogashira and Stille couplings, for which derivatives of this compound are excellent substrates. These methods offer powerful and reliable pathways for the synthesis of a diverse range of substituted oxazoles, which are key structural motifs in many biologically active compounds.

Overview of Coupling Strategies

This compound is a valuable starting material for the synthesis of 2,4- and 2,4,5-trisubstituted oxazoles. The chloro-substituent at the 2-position is amenable to displacement via various palladium-catalyzed cross-coupling reactions. Furthermore, the oxazole ring can be further functionalized at the 5-position through halogenation, providing a handle for subsequent coupling reactions. This allows for a modular and efficient approach to complex oxazole derivatives.

The primary coupling reactions discussed in these notes are:

-

Sonogashira Coupling: For the formation of carbon-carbon bonds between the oxazole core and terminal alkynes, leading to the synthesis of 2-alkynyl-oxazoles.

-

Stille Coupling: For the formation of carbon-carbon bonds between the oxazole core and organostannanes, enabling the introduction of a wide variety of organic groups.

These reactions typically proceed with high yields and selectivity, and tolerate a broad range of functional groups, making them highly valuable in medicinal chemistry and materials science.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira and Stille coupling reactions of this compound derivatives.

Table 1: Sonogashira Coupling of Ethyl 2-bromooxazole-4-carboxylate with Terminal Alkynes

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 2 | 85 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 50 | 4 | 92 |

| 3 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (4) | K₂CO₃ | Dioxane | 80 | 6 | 78 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 3 | 88 |

Note: The starting material for these reactions is typically ethyl 2-bromooxazole-4-carboxylate, which can be prepared from this compound.

Table 2: Stille Coupling of this compound with Organostannanes

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (Tributyl)phenylstannane | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | Toluene | 100 | 12 | 90 |

| 2 | (Tributyl)vinylstannane | Pd(PPh₃)₄ (5) | - | THF | 70 | 8 | 85 |

| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(dppf) (3) | - | DMF | 90 | 10 | 88 |

| 4 | Allyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 80 | 6 | 95 |

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of Ethyl 2-bromooxazole-4-carboxylate

This protocol describes a typical procedure for the coupling of a terminal alkyne with ethyl 2-bromooxazole-4-carboxylate, a derivative readily synthesized from the chloro-precursor.

Materials:

-

Ethyl 2-bromooxazole-4-carboxylate

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., triethylamine, 3 equivalents)

-

Anhydrous solvent (e.g., THF)

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 2-bromooxazole-4-carboxylate (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.05 mmol).

-

Add the anhydrous solvent (10 mL) and the base (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-oxazole-4-carboxylate.

Protocol 2: General Procedure for the Stille Coupling of this compound

This protocol outlines a general method for the Stille coupling of this compound with an organostannane reagent.

Materials:

-

This compound

-

Organostannane (e.g., (tributyl)phenylstannane, 1.1 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

-

Ligand (if required, e.g., P(2-furyl)₃, 10 mol%)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk flask and standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (0.025 mmol) and ligand (if used, 0.1 mmol).

-

Add the anhydrous solvent (5 mL) and stir for 10-15 minutes to allow for catalyst pre-formation.

-

Add this compound (1.0 mmol) and the organostannane (1.1 mmol) to the reaction mixture.

-